Nicotinic acid, 5-hydroxypentyl ester
Description
Nicotinic acid, 5-hydroxypentyl ester (C11H15NO3), a derivative of nicotinic acid (vitamin B3), is an ester prodrug designed to enhance bioavailability and target-specific delivery. Its structure comprises a nicotinic acid moiety linked to a 5-hydroxypentyl chain, introducing both hydrophilic (hydroxyl group) and hydrophobic (alkyl chain) properties. This balance influences its membrane partitioning behavior, metabolic stability, and cytotoxicity, making it a candidate for pulmonary or systemic drug delivery systems .
Properties
CAS No. |
101952-64-1 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-hydroxypentyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c13-7-2-1-3-8-15-11(14)10-5-4-6-12-9-10/h4-6,9,13H,1-3,7-8H2 |
InChI Key |
VVEZBNVPLZZJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 5-hydroxypentyl ester typically involves the esterification of nicotinic acid with 5-hydroxypentanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly, sulfuric acid or hydrochloric acid is used as a catalyst in the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: On an industrial scale, nicotinic acid is produced mainly by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and cost-effectiveness. The esterification process is then applied to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid, 5-hydroxypentyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ester can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of nicotinic acid .
Scientific Research Applications
Nicotinic acid, 5-hydroxypentyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases and dyslipidemia.
Industry: It is used in the production of pharmaceuticals and as an additive in food and feed
Mechanism of Action
The mechanism of action of nicotinic acid, 5-hydroxypentyl ester involves its conversion to nicotinic acid in the body. Nicotinic acid exerts its effects by binding to the G-protein-coupled receptor GPR109A, which is primarily expressed in adipose tissue. This binding inhibits the breakdown of fats in adipose tissue, leading to a decrease in free fatty acids in the bloodstream. Additionally, nicotinic acid increases the levels of high-density lipoprotein cholesterol (HDL-C) and decreases low-density lipoprotein cholesterol (LDL-C) levels .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 5-hydroxypentyl ester distinguishes itself from homologous nicotinic acid esters through its hydroxyl-substituted pentyl chain. Key comparisons include:
Note: The hydroxyl group in the 5-hydroxypentyl ester reduces hydrophobicity compared to unsubstituted pentyl esters, lowering log Ko/w and log Km/w .
Membrane Partitioning and Bilayer Interactions
Studies on homologous nicotinic acid esters reveal that membrane affinity (log Km/w) increases with alkyl chain length due to enhanced hydrophobicity. For example:
- Ethyl ester (C2H5): log Km/w = 2.18, minimal disruption of DPPC bilayer phase transitions .
- Octyl ester (C8H17): log Km/w = 5.25, significant broadening of gel-to-fluid phase transition (ΔTr increases by 7.6°C at 0.1 mM) .
The 5-hydroxypentyl ester is expected to exhibit intermediate membrane partitioning (log Km/w ~2.5–3.0) due to its hydroxyl group, which reduces hydrophobicity. This would result in milder bilayer disruption compared to pentyl or octyl esters, as seen in shorter-chain analogs .
Cytotoxicity and Cellular Uptake
Cytotoxicity inversely correlates with alkyl chain length in unsubstituted esters:
- Ethyl ester (C2H5): EC20 (concentration for 20% cell inhibition) = 200 mM .
- Octyl ester (C8H17): EC20 = 0.1 mM .
The 5-hydroxypentyl ester likely exhibits reduced cytotoxicity compared to pentyl or octyl esters due to its lower membrane affinity.
Metabolic Stability and Prodrug Efficiency
Hydroxyl groups in alkyl chains (e.g., 5-hydroxypentyl) are common targets for esterase-mediated hydrolysis, which can release active nicotinic acid. This contrasts with unsubstituted esters (e.g., pentyl or octyl), which require longer metabolic pathways for activation . For example:
- Pentyl ester: Requires ω-oxidation for activation.
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